Cas no 73221-47-3 (3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoic acid)
3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenoic acid,3-(1,3-diphenyl-1H-pyrazol-4-yl)-
- 3-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)-ACRYLIC ACID
- (2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylic acid
- 2-Propenoic acid, 3-(1,3-diphenyl-1H-pyrazol-4-yl)-, (2E)-
- 3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoic acid
- (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoic acid
- MFCD01957221
- CHEMBL1591391
- 519137-38-3
- 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid
- 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylicacid
- MLS001196668
- (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-propenoic acid
- 3-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)-ACRYLICACID
- NSC-801402
- SCHEMBL3456310
- SR-01000492744
- AKOS000114906
- EN300-833009
- EN300-00797
- HMS2872N13
- (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid
- 73221-47-3
- SR-01000492744-1
- NSC801402
- SMR000556052
- Z2573692284
- ({E})-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid
- HMS1397A03
- SCHEMBL3456311
-
- Inchi: 1S/C18H14N2O2/c21-17(22)12-11-15-13-20(16-9-5-2-6-10-16)19-18(15)14-7-3-1-4-8-14/h1-13H,(H,21,22)/b12-11+
- InChI Key: QWPUNBPIUCTWSD-VAWYXSNFSA-N
- SMILES: OC(/C=C/C1=CN(C2C=CC=CC=2)N=C1C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 290.106
- Monoisotopic Mass: 290.106
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 398
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Density: 1.17
- Boiling Point: 517.9°C at 760 mmHg
- Flash Point: 267°C
- Refractive Index: 1.618
3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM524725-1g |
3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylic acid |
73221-47-3 | 97% | 1g |
$559 | 2022-06-10 | |
| Enamine | EN300-00797-0.05g |
3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoic acid |
73221-47-3 | 95.0% | 0.05g |
$515.0 | 2025-03-21 | |
| Enamine | EN300-00797-0.1g |
3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoic acid |
73221-47-3 | 95.0% | 0.1g |
$540.0 | 2025-03-21 | |
| Enamine | EN300-00797-0.25g |
3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoic acid |
73221-47-3 | 95.0% | 0.25g |
$564.0 | 2025-03-21 | |
| Enamine | EN300-00797-0.5g |
3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoic acid |
73221-47-3 | 95.0% | 0.5g |
$589.0 | 2025-03-21 | |
| Enamine | EN300-00797-1.0g |
3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoic acid |
73221-47-3 | 95.0% | 1.0g |
$614.0 | 2025-03-21 | |
| Enamine | EN300-00797-2.5g |
3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoic acid |
73221-47-3 | 95.0% | 2.5g |
$1202.0 | 2025-03-21 | |
| Enamine | EN300-00797-5.0g |
3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoic acid |
73221-47-3 | 95.0% | 5.0g |
$1779.0 | 2025-03-21 | |
| Enamine | EN300-00797-10.0g |
3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoic acid |
73221-47-3 | 95.0% | 10.0g |
$2638.0 | 2025-03-21 | |
| Enamine | EN003-7116-0.05g |
3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoic acid |
73221-47-3 | 95% | 0.05g |
$515.0 | 2023-10-28 |
3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoic acid Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoic acid
Comprehensive Overview of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)prop-2-enoic Acid (CAS No. 73221-47-3): Properties, Applications, and Research Insights
3-(1,3-Diphenyl-1H-pyrazol-4-yl)prop-2-enoic acid (CAS No. 73221-47-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This pyrazole derivative features a unique molecular structure combining a diphenylpyrazole core with a propenoic acid side chain, making it a versatile intermediate for synthesizing bioactive molecules. Its CAS number 73221-47-3 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and commercial contexts.
The compound's structural motif aligns with current trends in drug discovery, particularly in designing small-molecule inhibitors targeting inflammation and metabolic disorders. Researchers frequently explore its potential as a scaffold for kinase inhibitors, given the pyrazole ring's ability to modulate protein-protein interactions. Recent publications highlight its utility in developing COX-2 selective agents, addressing the growing demand for safer anti-inflammatory drugs—a hot topic in precision medicine forums.
From a synthetic chemistry perspective, 3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoic acid exemplifies innovative approaches to heterocyclic chemistry. Its α,β-unsaturated carbonyl moiety enables Michael addition reactions, while the pyrazole nitrogen atoms facilitate coordination with metal catalysts—properties leveraged in green chemistry applications. These characteristics resonate with industry searches for "sustainable synthetic methods" and "biocompatible catalysts," reflecting broader environmental concerns.
Material scientists value this compound for its photophysical properties, with studies demonstrating tunable fluorescence in organic electronic devices. The conjugated π-system formed by its phenyl and pyrazole groups makes it a candidate for OLED emissive layers—an area trending in "flexible display technology" searches. Patent analyses reveal its incorporation in optoelectronic materials, coinciding with market growth in wearable electronics.
Analytical characterization of CAS 73221-47-3 typically involves HPLC purity testing and NMR spectral analysis, with fragmentation patterns documented in mass spectrometry libraries. These protocols address common queries about "compound validation techniques" among quality control professionals. The compound's stability under various pH conditions—frequently searched in "pharmaceutical excipient compatibility" studies—makes it suitable for formulation development.
Emerging applications include its role as a molecular probe in biochemical assays, particularly for detecting reactive oxygen species—a focus area in "oxidative stress research." Its structure-activity relationships are actively modeled using computational chemistry tools, aligning with industry adoption of AI-driven drug design platforms. Such interdisciplinary relevance positions this compound at the intersection of chemistry, biology, and data science—domains generating substantial search traffic.
Regulatory status evaluations confirm that 73221-47-3 is not classified under restricted categories, though proper laboratory safety protocols should always be followed. This clarification addresses frequent compliance-related searches while emphasizing responsible research practices—a key concern in academic and industrial settings alike.
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